molecular formula C16H19FN2OS B7517952 1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea

1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea

Cat. No. B7517952
M. Wt: 306.4 g/mol
InChI Key: KKWCTDOZBQVJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea, also known as EFMT, is a synthetic compound that has gained attention in the scientific community for its potential use in treating cancer. EFMT belongs to the family of urea derivatives, which are known for their antitumor properties. In

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea in lab experiments is its selective toxicity towards cancer cells, which reduces the risk of damaging normal cells. However, this compound is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea has shown promise as a potential anticancer agent, and future research should focus on its optimization for clinical use. This includes exploring its efficacy in combination with other anticancer agents, as well as developing more efficient synthesis methods. Additionally, further studies are needed to understand its potential side effects and toxicity in humans. Overall, this compound has the potential to be a valuable addition to the arsenal of anticancer agents available for cancer treatment.

Synthesis Methods

1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea can be synthesized through a multistep reaction process. The first step involves the reaction of 3-fluoro-4-methylbenzaldehyde with ethyl isocyanate to form 1-ethyl-3-[(3-fluoro-4-methylphenyl)methyl]urea. The second step involves the reaction of 1-ethyl-3-[(3-fluoro-4-methylphenyl)methyl]urea with 2-bromomethylthiophene to form this compound.

Scientific Research Applications

1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

1-ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-3-19(11-14-5-4-8-21-14)16(20)18-10-13-7-6-12(2)15(17)9-13/h4-9H,3,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWCTDOZBQVJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CS1)C(=O)NCC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.